4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol
CAS No.: 588687-53-0
Cat. No.: VC3845436
Molecular Formula: C10H13N3S2
Molecular Weight: 239.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 588687-53-0 |
|---|---|
| Molecular Formula | C10H13N3S2 |
| Molecular Weight | 239.4 g/mol |
| IUPAC Name | 4-methyl-3-(5-propylthiophen-3-yl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C10H13N3S2/c1-3-4-8-5-7(6-15-8)9-11-12-10(14)13(9)2/h5-6H,3-4H2,1-2H3,(H,12,14) |
| Standard InChI Key | DFYDAAZTFNFVLW-UHFFFAOYSA-N |
| SMILES | CCCC1=CC(=CS1)C2=NNC(=S)N2C |
| Canonical SMILES | CCCC1=CC(=CS1)C2=NNC(=S)N2C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is 4-methyl-3-(5-propylthiophen-3-yl)-1H-1,2,4-triazole-5-thione, reflecting its substitution pattern. The structure comprises a 1,2,4-triazole ring substituted at positions 3 and 4 with a thione group and a methyl group, respectively. The 5-propylthien-3-yl moiety is attached to position 5 of the triazole core, introducing a thiophene ring with a propyl chain .
Table 1: Key Identifiers of 4-Methyl-5-(5-Propylthien-3-yl)-4H-1,2,4-Triazole-3-Thiol
| Property | Value |
|---|---|
| CAS Number | 588687-53-0 |
| Molecular Formula | |
| Molecular Weight | 239.36 g/mol |
| SMILES | CCCCC1=CC(=CS1)C2=NNC(=S)N2C |
| InChIKey | DFYDAAZTFNFVLW-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC(=CS1)C2=NNC(=S)N2C |
| PubChem CID | 5013939 |
The thiophene ring contributes to the compound’s aromaticity, while the propyl chain enhances lipophilicity, potentially influencing its pharmacokinetic properties .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol involves multi-step reactions, typically starting with the preparation of substituted thiophene precursors. According to VulcanChem, the process may include:
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Thiophene Functionalization: Introduction of a propyl group at the 5-position of thiophene via alkylation or Friedel-Crafts acylation.
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Triazole Formation: Cyclization of thiosemicarbazide intermediates under acidic or basic conditions to form the 1,2,4-triazole ring.
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Thiolation: Oxidation or sulfurization steps to introduce the thione group at position 3 .
A representative synthesis could involve the reaction of 5-propylthiophene-3-carbaldehyde with thiosemicarbazide, followed by cyclization in the presence of phosphoryl chloride ().
Purification and Characterization
Post-synthesis, the compound is purified via recrystallization or column chromatography. Analytical techniques such as NMR (, ), IR spectroscopy, and mass spectrometry are employed to confirm structural integrity. High-performance liquid chromatography (HPLC) ensures purity, critical for pharmacological applications .
Physicochemical Properties
Thermodynamic and Physical Parameters
The compound exhibits a density of and a boiling point of at standard atmospheric pressure. Its flash point of classifies it as combustible, necessitating careful handling .
Table 2: Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Density | Experimental | |
| Boiling Point | At 760 mmHg | |
| Flash Point | Closed-cup | |
| Solubility | Low in water; soluble in DMSO | Estimated |
Spectroscopic Features
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IR Spectroscopy: Strong absorption bands at (S-H stretch) and (C=N stretch).
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NMR: NMR signals for the propyl chain () and thiophene protons () .
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a scaffold for designing antimicrobial and anticancer agents. Modifications to the propyl chain or thiophene moiety could enhance bioavailability or target specificity .
Agrochemical Use
In agrochemistry, triazole derivatives are employed as fungicides. The thienyl group’s lipophilicity may improve penetration into plant tissues, offering protection against phytopathogens .
Material Science
The conjugated system of thiophene and triazole rings suggests potential in organic electronics, such as semiconductors or light-emitting diodes (LEDs) .
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